(+)-Demethylxestospongin B

IP3R Pharmacology Calcium Signaling Receptor Subtype Selectivity

Procure (+)-Demethylxestospongin B (dmXeB) for reliable, on-target IP3R antagonism. Unlike Xestospongin C (ineffective; inhibits SERCA) or 2-APB (subtype-selective), dmXeB potently blocks IP3R-mediated Ca²⁺ release with a scalable synthetic supply, ensuring experimental reproducibility. Validated in cancer bioenergetics (ER-mitochondrial flux), autophagy/metastasis, and hepatic stellate cell fibrosis models—without harming primary hepatocytes. Choose dmXeB for consistent calcium signaling studies.

Molecular Formula C28H50N2O3
Molecular Weight 462.7 g/mol
Cat. No. B12364876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Demethylxestospongin B
Molecular FormulaC28H50N2O3
Molecular Weight462.7 g/mol
Structural Identifiers
SMILESC1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O
InChIInChI=1S/C28H50N2O3/c31-28-17-8-4-3-7-13-24-15-21-29-19-9-12-23(26(29)32-24)11-5-1-2-6-14-25-16-22-30(20-10-18-28)27(28)33-25/h23-27,31H,1-22H2/t23-,24+,25+,26-,27-,28+/m0/s1
InChIKeyDAHFKODECRYGAQ-WRRPKXNSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Demethylxestospongin B (dmXeB): A Scalable, Selective IP3R Inhibitor for Calcium Signaling Research


(+)-Demethylxestospongin B, also known as (+)-dmXeB or desmethylxestospongin B, is a macrocyclic bis-1-oxaquinolizidine marine alkaloid belonging to the xestospongin class. It functions as a potent antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R), a key intracellular calcium release channel [1]. This compound is distinguished by a scalable total synthesis route, which has enabled its investigation as a modulator of calcium signaling with downstream effects on mitochondrial metabolism and cancer cell survival [2]. Unlike the parent compound xestospongin B, which is no longer readily available from natural sources, the synthetic accessibility of dmXeB provides a reliable supply for research and potential therapeutic development [3].

Why Xestospongin B, Xestospongin C, and 2-APB Cannot Replace (+)-Demethylxestospongin B in Critical Assays


Generic substitution of IP3R inhibitors fails due to critical differences in potency, selectivity, and cellular effects. While xestospongin B acts as a competitive inhibitor of IP3Rs with an EC50 in the micromolar range (e.g., 18.9 μM in isolated myonuclei [1]), its availability from natural sources is severely limited, hindering reproducible research. Xestospongin C, despite being a common tool compound, has been shown to be ineffective at inhibiting IP3-evoked Ca²⁺ release across all IP3R subtypes at practicable concentrations, and also acts as a potent blocker of the endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, introducing off-target effects [2][3]. The widely used 2-APB inhibits only the IP3R1 subtype and lacks the selective pro-apoptotic and anti-metastatic profile of dmXeB [4]. The quantitative evidence below establishes the specific, verifiable advantages of selecting (+)-demethylxestospongin B over these alternatives.

Quantitative Differentiation of (+)-Demethylxestospongin B Against Xestospongin B, C, and 2-APB


dmXeB vs. Xestospongin C: Validated IP3R Subtype Inhibition Versus Functional Ineffectiveness

While (+)-demethylxestospongin B is established as a potent, functional IP3R antagonist that disrupts ER-mitochondrial calcium transfer and reduces cancer cell viability [1], the commonly used comparator Xestospongin C fails to effectively inhibit IP3-evoked Ca²⁺ release via any IP3R subtype at practicable concentrations, as demonstrated in permeabilized DT40 cells expressing single IP3R subtypes [2]. Furthermore, Xestospongin C has been shown to be an equally potent blocker of the ER Ca²⁺-ATPase (SERCA) pump, a major off-target activity not observed with dmXeB [3].

IP3R Pharmacology Calcium Signaling Receptor Subtype Selectivity

dmXeB vs. Xestospongin B: Superior Supply Chain Scalability and Equivalent Bioactivity

Xestospongin B is a known competitive IP3R inhibitor with reported EC50 values of 27.4 μM in skeletal myotube homogenates and 18.9 μM in isolated myonuclei [1]. However, it is no longer obtainable from its natural marine sponge source, rendering it impractical for sustained research [2]. In contrast, (+)-demethylxestospongin B (dmXeB) is accessible via a scalable total synthesis that has been refined to increase yield by 50% compared to the original route, affording gram-scale quantities for biological studies [3][4]. This synthetic material recapitulates the core biological activity: it induces selective cancer cell death while leaving normal cells largely unaffected, a hallmark of IP3R-mediated bioenergetic crisis [2].

Chemical Synthesis Natural Product Supply Cancer Metabolism

dmXeB vs. 2-APB: Broader IP3R Subtype Targeting and Distinct Anti-Metastatic Activity

The common IP3R tool compound 2-APB selectively inhibits only the IP3R1 subtype, limiting its utility in systems where other subtypes predominate [1]. In contrast, (+)-demethylxestospongin B is a functional inhibitor of IP3Rs with demonstrated efficacy across multiple cancer-relevant contexts. Crucially, prolonged inhibition of IP3R with dmXeB (10 μM, 48h) significantly reduced cell migration and invasion in highly metastatic MDA-MB-231 triple-negative breast cancer cells in vitro, and metastasis in vivo [2]. This anti-metastatic effect was independent of mitochondrial bioenergetic control and AMPK activation, and was linked to impaired lysosomal acidification and β1-integrin recycling [2]. No such anti-migratory or anti-metastatic profile has been established for 2-APB.

Cancer Metastasis IP3R Subtypes Cell Migration

Differential Effects on Autophagy: dmXeB Impairs Autophagic Flux Unlike Classical IP3R Inhibitors

While classical IP3R inhibition by xestospongin B is known to induce AMPK-dependent pro-survival autophagy as a cellular response to bioenergetic crisis [1], (+)-demethylxestospongin B exhibits a distinct and therapeutically relevant effect: it impairs autophagic flux. Prolonged treatment of MDA-MB-231 cells with dmXeB led to diminished autophagic flux, as measured by a tandem LC3-GFP-mCherry assay [2]. This impairment was attributed to defective lysosomal acidification, which also caused the accumulation of β1-integrins within autophagosomes [2]. This mechanism is independent of the AMPK activation typically seen with other IP3R inhibitors, highlighting a unique downstream consequence of dmXeB action.

Autophagy Lysosomal Function Cancer Cell Biology

Cell-Type Specific Therapeutic Window: dmXeB Selectively Targets Cancer and Activated Stellate Cells

A key differentiator for (+)-demethylxestospongin B is its demonstrated selectivity for pathological cell states over normal tissue. In liver fibrosis models, dmXeB effectively inhibited proliferation, migration, and fibrogenic marker expression in activated hepatic stellate cells (HSCs) without toxicity to primary rat hepatocytes or human liver organoids [1]. Mechanistically, dmXeB suppressed mitochondrial respiration in activated HSCs while enhancing glycolysis [1]. This mirrors the selective cancer cell killing observed with dmXeB, where it induces bioenergetic crisis and death in cancer cells while sparing normal cells [2]. In contrast, the parent compound xestospongin B also shows some cancer selectivity, but its unavailability limits its use, while 2-APB lacks this broad, cell-type-specific therapeutic window [3].

Cancer Selectivity Liver Fibrosis Hepatic Stellate Cells

Optimal Research and Procurement Use Cases for (+)-Demethylxestospongin B


Investigating IP3R-Dependent Cancer Cell Metabolism and Selective Cytotoxicity

Researchers aiming to dissect the role of constitutive ER-mitochondrial Ca²⁺ transfer in cancer cell bioenergetics should procure dmXeB. Studies show that dmXeB inhibits this flux, leading to a bioenergetic crisis and selective death of cancer cells, including breast cancer lines [1]. This model is essential for validating IP3R as a metabolic vulnerability in oncology research.

Elucidating Mechanisms of Autophagy and Lysosomal Dysfunction in Metastasis

Investigators studying the intersection of calcium signaling, autophagy, and cancer metastasis require a tool that uniquely impairs autophagic flux. dmXeB, unlike other IP3R inhibitors, diminishes autophagic flux by impairing lysosomal acidification, a mechanism directly linked to reduced cell migration, invasion, and metastasis [2]. This makes dmXeB the compound of choice for experiments exploring β1-integrin recycling and lysosomal function in aggressive cancers.

Preclinical Modeling of Liver Fibrosis and Stellate Cell Activation

For researchers developing anti-fibrotic therapies, dmXeB offers a validated pharmacological tool. It effectively inhibits hepatic stellate cell activation—reducing proliferation, migration, and ECM production—without harming primary hepatocytes or liver organoids [3]. This cell-type-specific activity makes dmXeB valuable for in vitro and in vivo liver fibrosis models where off-target hepatic toxicity must be avoided.

Replacing Unreliable or Off-Target IP3R Tool Compounds in Standard Calcium Assays

Laboratories requiring a consistent, potent, and on-target IP3R antagonist for routine calcium imaging or flux assays should replace Xestospongin C or 2-APB with dmXeB. Xestospongin C is ineffective as an IP3R antagonist and inhibits SERCA pumps [4], while 2-APB is subtype-selective [5]. dmXeB provides reliable, functional IP3R blockade with a scalable synthetic supply, ensuring experimental reproducibility [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Demethylxestospongin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.